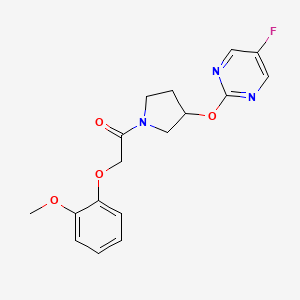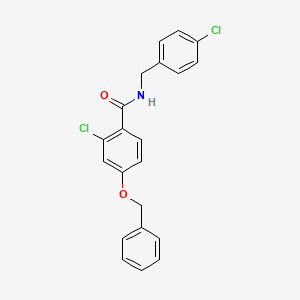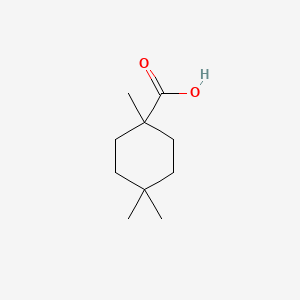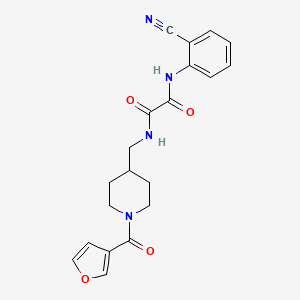![molecular formula C16H8Cl3F3N2 B2412482 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 956185-41-4](/img/structure/B2412482.png)
4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with chlorophenyl and dichlorotrifluoromethylphenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone. The chlorophenyl and dichlorotrifluoromethylphenyl groups are then introduced via electrophilic aromatic substitution reactions.
-
Formation of Pyrazole Ring
Reactants: Hydrazine and 1,3-diketone.
Conditions: Reflux in ethanol or another suitable solvent.
Product: Pyrazole intermediate.
-
Substitution Reactions
Reactants: Pyrazole intermediate, 2-chlorobenzoyl chloride, and 2,6-dichloro-4-(trifluoromethyl)benzoyl chloride.
Conditions: Presence of a base such as pyridine or triethylamine.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorophenyl and dichlorotrifluoromethylphenyl groups, potentially leading to dechlorination or defluorination.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) under basic conditions.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Dechlorinated or defluorinated products.
Substitution: Substituted pyrazole derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-chlorophenyl)-1-phenyl-1H-pyrazole: Lacks the dichlorotrifluoromethyl group, resulting in different chemical and biological properties.
1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3-(2-chlorophenyl)urea: Contains a urea group instead of a pyrazole ring, leading to different reactivity and applications.
Uniqueness
4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to its combination of chlorophenyl and dichlorotrifluoromethylphenyl groups attached to a pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3F3N2/c17-12-4-2-1-3-11(12)9-7-23-24(8-9)15-13(18)5-10(6-14(15)19)16(20,21)22/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEXAWOVWZLRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(N=C2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylmorpholin-2-yl)methoxy]quinoline](/img/structure/B2412401.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)



![3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412412.png)
![3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methyl-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2412413.png)
![4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2412414.png)

![4-Cyano-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2412416.png)

![7-amino-18-oxo-11,19-diazapentacyclo[11.7.1.02,11.05,10.014,19]henicosa-5(10),6,8,14,16-pentaene-3-carboxylic acid](/img/structure/B2412420.png)
![(2',6'-Dimethoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B2412421.png)
